molecular formula C7H5ClO4S B1347095 3-(Chlorosulfonyl)benzoic acid CAS No. 4025-64-3

3-(Chlorosulfonyl)benzoic acid

Cat. No. B1347095
CAS RN: 4025-64-3
M. Wt: 220.63 g/mol
InChI Key: LMRKXSDOAFUINK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Thermodynamic Properties and Phase Behavior

  • Benzoic Acid in Pharmaceutical Research : Benzoic acid, closely related to 3-(chlorosulfonyl)benzoic acid, is significant in pharmaceutical research for understanding thermodynamic phase behavior. It's used to model phase equilibria in aqueous and organic solutions, which is crucial for process design in drug manufacturing (Reschke, Zherikova, Verevkin, & Held, 2016).

Synthesis Processes

  • Preparing 3-Sulfobenzoic Acid : A method for synthesizing 3-sulfobenzoic acid, which involves the use of 3-(chlorosulfonyl)benzoic acid, highlights its role in creating valuable chemical intermediates (Gao & Sarma, 2001).

Biological and Chemical Applications

  • Antibacterial Activity of Derivatives : Derivatives of benzoic acid, like 3-hydroxy benzoic acid, exhibit a range of biological properties, including antimicrobial effects. This suggests potential applications in drug development and highlights the broad utility of benzoic acid derivatives (Satpute, Gangan, & Shastri, 2018).
  • Chemical Synthesis for Biological Activity : The synthesis of certain compounds using 4-(chlorosulfonyl) benzoic acid, related to 3-(chlorosulfonyl)benzoic acid, has been explored for potential biological activity, indicating its utility in creating bioactive molecules (Havaldar & Khatri, 2006).

Environmental and Analytical Chemistry

  • Benzoic Acid in Environmental Studies : Studies involving benzoic acid and its derivatives are relevant for environmental chemistry, as they occur naturally and as additives in various products. Their widespread use necessitates understanding their environmental impact and behavior (del Olmo, Calzada, & Nuñez, 2017).
  • **Degradation Analysisin Environmental Samples**: The use of liquid chromatography and mass spectrometry for analyzing halogenated benzoates, including those related to 3-(chlorosulfonyl)benzoic acid, is crucial for understanding their degradation and transformation in the environment. This is important for assessing the environmental impact of these compounds (Franke, Kümmel, & Nijenhuis, 2018).

Future Directions

The search results do not provide specific future directions for 3-(Chlorosulfonyl)benzoic acid. However, its role in the synthesis of novel anthranilic acid class of PPARδ partial agonists suggests potential applications in the development of new drugs14.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specialized chemical databases or scientific literature.


properties

IUPAC Name

3-chlorosulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO4S/c8-13(11,12)6-3-1-2-5(4-6)7(9)10/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMRKXSDOAFUINK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7063269
Record name Benzoic acid, 3-(chlorosulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7063269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chlorosulfonyl)benzoic acid

CAS RN

4025-64-3
Record name 3-(Chlorosulfonyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4025-64-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-(chlorosulfonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004025643
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Chlorosulfonyl)benzoic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44616
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(Chlorosulfonyl)benzoic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23778
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 3-(chlorosulfonyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 3-(chlorosulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7063269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(chlorosulphonyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.540
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-(Chlorosulfonyl)benzoic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RW5YD52LZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

349.5 g=199.7 ml (3.0 mol) of chlorosulfuric acid and 20.0 g of 96% strength sulfuric acid are placed in a 2 l four-neck flask fitted with stirrer, internal thermometer, reflux condenser with gas outlet and dropping-funnel, at 25° C., and 1.0 g of sulfamic acid is added. Subsequently 122.1 g (1.0 mol) of benzoic acid are introduced into this mixture. The reaction mixture is heated to 120° C. over 3 hours and stirred further until evolution of HCl has ended (about 30 minutes). Then it is cooled to 70° C. and 119.0 g (1.0 mol) of thionyl chloride are added dropwise over 2 hours. The reaction solution is then heated to 80° C. and stirred further for about 30 minutes until gas evolution has ended. The mixture is added dropwise to 1000 g of ice-water at 10° C. over 2 hours. The precipitated product is filtered off with suction and washed with 500 g of ice-water. 321.2 g of crude 3-(chlorosulfonyl)benzoic acid (water content: 33.9%; chlorine: 10.8%) are obtained, corresponding to 212.3 g (0.96 mol) of 100% 3-(chlorosulfonyl)benzoic acid. 1115 g of mother liquor and 538 g of wash-water are produced.
Quantity
199.7 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
122.1 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
119 g
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
1000 g
Type
reactant
Reaction Step Five
Quantity
1 g
Type
catalyst
Reaction Step Six

Synthesis routes and methods II

Procedure details

Benzoic acid (250 g, 2.05 mol) was placed in a 1-L round-bottom flask, and chlorosulfonic acid (1L, 1760 g, 15.1 mol) was added. The mixture was heated with stirring at 120-125° C. for 2 h, allowed to cool to 40-50° C., and added dropwise to an excess of crushed ice. The precipitated product was collected by filtration and dissolved in 1 L of ethyl acetate; then the aqueous layer that formed was separated, and the organic layer was washed with 100 mL of water, dried over sodium sulfate, and concentrated by evaporation to near dryness. After trituration with 300 mL of hexane, the product was collected by filtration, washed on the filter with 200 mL of hexane, and dried in air to give 384.1 g (85%) of 3-chlorosulfonylbenzoic acid, mp 134-135° C. (lit. mp 134-135° C.); 1H NMR (400 MHz, in CDCl3 w/TMS, ppm) 11.43 (broad s, CO2H), 7.81 (t, J=8.0 Hz, H-5), 8.32 and 8.50 (2d, J=8.0 Hz, H-4 and H-6), 8.79 (t, J=1.6 Hz, H-2); {1H}13C NMR (100 MHz, in CDCl3 w/TMS, ppm) 170.00 (C═O), 145.06 (C-3), 136.71 (C-6), 131.92 (C-4), 131.31 (C-1), 130.63 (C-5), 128.91 (C-2).
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
1760 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

122.1 g (1.0 mol) of benzoic acid are introduced into a mixture of 349.5 g (3.0 mol) of chlorosulfonic acid, 20 g of 96% strength sulfuric acid and 1 g of sulfamic acid. The reaction mixture thus obtained is heated to 120° C. in the course of 3 hours and stirred until evolution of gas has ended. The mixture is then cooled to 70° C. and 119.0 g (1.0 mol) of thionyl chloride are added dropwise over the course of 2 hours. After it has been stirred at 80° C. for 30 minutes, the reaction mixture is added dropwise at 10° C. to ice water, and the precipitated crystals are filtered off with suction and washed with ice water. 232.1 g of 3-chlorosulfonylbenzoic acid (water content: 10%), corresponding to 208.9 g (94.7% of theory), calculated as dry material, having a melting point of 129°-131° C. are obtained.
Quantity
122.1 g
Type
reactant
Reaction Step One
Quantity
349.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
119 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Solid benzoic acid (50 g, 0.41 mol) in portions was added to chlorosulfonic acid (348.7 g, 200 mL, 3 mol) at room temperature. The reaction mixture was heated to 125-130° C. for 2 hr and was then poured into vigorously stirred crushed-ice (1000 g). After 30 min, the white solid was collected, washed with water (1 L) and air dried to give 72.5 g (80%) of the title compound.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
1000 g
Type
reactant
Reaction Step Two
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Chlorosulfonyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
3-(Chlorosulfonyl)benzoic acid
Reactant of Route 3
Reactant of Route 3
3-(Chlorosulfonyl)benzoic acid
Reactant of Route 4
3-(Chlorosulfonyl)benzoic acid
Reactant of Route 5
Reactant of Route 5
3-(Chlorosulfonyl)benzoic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-(Chlorosulfonyl)benzoic acid

Citations

For This Compound
97
Citations
GA Khodarahmi, PY Chen, GH Hakimelahi… - Iranian Journal of …, 2005 - brieflands.com
… Benzoic acid was heated in chlorosulfonic acid to give 3-chlorosulfonyl benzoic acid (1) in 57% yield. The sulfonyl chloride (1) was then reacted with different primary and secondary …
Number of citations: 11 brieflands.com
J Wrobel, D Green, J Jetter, W Kao, J Rogers… - Bioorganic & medicinal …, 2002 - Elsevier
Screening efforts identified (bis)sulfonic acid, (bis)benzamides (1–3) as compounds that interact with the follicle stimulating-hormone receptor (FSHR) and inhibit FSH-stimulated cAMP …
Number of citations: 75 www.sciencedirect.com
SMF Jamieson, DG Brooke, D Heinrich… - Journal of medicinal …, 2012 - ACS Publications
A high-throughput screen identified 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid as a novel, highly potent (low nM), and isoform-selective (1500-fold) inhibitor of aldo-keto …
Number of citations: 41 pubs.acs.org
J SHEN, X SUN, Z LEI, K YANG, Z DING - Acta Chimica Sinica, 1998 - sioc-journal.cn
Mimic amino acid oxidase was synthesized by the reaction of β-cyclodextrin, 3-(chlorosulfonyl) benzoic acid with iron trichloride. The synthesis of phenyl pyruvic acid was accomplished …
Number of citations: 5 sioc-journal.cn
P Rullière - Encyclopedia of Reagents for Organic Synthesis, 2001 - Wiley Online Library
[ 1018070‐32‐0 ] C 8 H 8 N 2 O 5 S (MW 244.22) InChI = 1S/C8H8N2O5S/c1‐10(9‐13)16(14,15)7‐4‐2‐3‐6(5‐7)8(11)12/h2‐5H,1H3,(H,11,12) InChIKey = QFNPJWWQQCMSQL‐…
Number of citations: 0 onlinelibrary.wiley.com
VS Yashchenko, AA Pap, GV Kalechits… - Chemistry of …, 2015 - Springer
A method for the synthesis of 4-substituted derivatives of 10,10-dioxo-10λ 6 -phenoxathiin-2,8-dicarboxylic acid by the reaction of 4,4'-oxydibenzoic acid with strong sulfur-containing …
Number of citations: 12 link.springer.com
S Angapelly, A Angeli, AJ Khan, PV Sri Ramya… - …, 2018 - Wiley Online Library
With the aim to develop potent and selective human carbonic anhydrase inhibitors (hCAIs), we synthesized 4‐sulfamoylphenyl/sulfocoumarin benzamides (series 5 a–r and series 7 a–q…
B Swain, A Angeli, S Angapelly… - Journal of Enzyme …, 2019 - Taylor & Francis
The synthesis of a novel series of 3-functionalised benzenesulfonamides incorporating phenyl-1,2,3-triazole with an amide linker was achieved by using the “click-tail” approach. The …
Number of citations: 19 www.tandfonline.com
D Vullo, CT Supuran, A Akdemir - Anti-Cancer Agents in …, 2022 - ingentaconnect.com
Background: The positively charged membrane impermeant sulfonamides were evaluated as a remarkable class of carbonic anhydrase inhibitors (CAIs) previously. Without affecting …
Number of citations: 2 www.ingentaconnect.com
JA Vervynckt - 2009 - digitalcommons.wku.edu
Over 200,000 people in the United States are diagnosed annually with malignant brain tumors. Current therapeutic methods prove ineffective at treating this type of cancer due to the …
Number of citations: 5 digitalcommons.wku.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.